(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

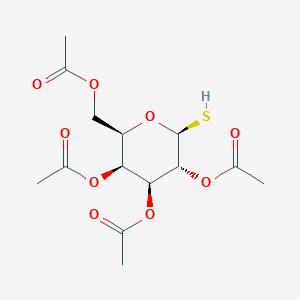

Nomenclature and Structural Identification

The systematic nomenclature of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate reflects the compound's complex stereochemical arrangement and functional group distribution. According to International Union of Pure and Applied Chemistry conventions, this compound is more commonly referred to as 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranose. The systematic name precisely describes the stereochemical configuration at each carbon center, with the (2R,3S,4S,5R,6S) designation indicating the absolute configuration of the five chiral centers within the pyranose ring.

The molecular formula C14H20O9S encompasses fourteen carbon atoms, twenty hydrogen atoms, nine oxygen atoms, and one sulfur atom, resulting in a molecular weight of 364.37 grams per mole. The structural framework consists of a six-membered pyranose ring in the beta-D-galactose configuration, with four acetyl protecting groups attached to the hydroxyl positions at carbons 2, 3, 4, and 6. The anomeric position (carbon 1) contains a free sulfhydryl group (-SH), which distinguishes this compound as a thiol derivative of galactose.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O9S |

| Molecular Weight | 364.37 g/mol |

| Chemical Abstracts Service Number | 50615-66-2 |

| MDL Number | MFCD01076185 |

| International Union of Pure and Applied Chemistry Name | 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranose |

The stereochemical designation beta-D-galactopyranose indicates that the compound adopts the chair conformation characteristic of six-membered sugar rings, with the anomeric sulfur atom positioned in the axial orientation relative to the ring plane. This configuration is crucial for the compound's chemical behavior and biological activity, as it determines the spatial arrangement of functional groups and influences molecular interactions with other chemical species.

The acetyl protecting groups serve multiple functions in the compound's structure and reactivity. These groups not only protect the hydroxyl functionalities from unwanted side reactions during synthetic procedures but also modulate the electronic properties of the molecule. The electron-withdrawing nature of the acetyl groups influences the reactivity of the anomeric thiol group, making it more susceptible to oxidation and other chemical transformations. Additionally, the presence of these protecting groups enhances the compound's solubility in organic solvents, facilitating its use in various synthetic applications.

Historical Context in Carbohydrate Chemistry

The development of thioglycoside chemistry traces its origins to the early twentieth century, when Fischer and Delbrück first described the synthesis of these unique carbohydrate derivatives in 1910. However, the true potential of thioglycosides as synthetic tools remained largely unexplored for several decades. The modern era of thioglycoside chemistry began in earnest during the 1970s, when researchers recognized the exceptional stability and versatility of these compounds in carbohydrate synthesis.

The evolution of thioglycoside methodology has been closely linked to advances in glycosylation chemistry and the development of new activation methods. Early investigations focused primarily on simple alkyl and aryl thioglycosides, with researchers gradually expanding their scope to include more complex structures such as peracetylated derivatives. The introduction of Lewis acid-mediated activation protocols revolutionized the field, enabling the selective conversion of thioglycosides into reactive intermediates for glycosidic bond formation.

The historical significance of compounds like this compound lies in their role as representative examples of the thioglycoside class. These peracetylated derivatives emerged as particularly valuable synthetic intermediates due to their enhanced stability and ease of handling compared to unprotected thioglycosides. The development of efficient synthetic routes to such compounds marked a crucial milestone in carbohydrate chemistry, providing researchers with reliable access to these important building blocks.

Throughout the latter half of the twentieth century, thioglycosides gradually gained recognition as indispensable tools for oligosaccharide synthesis. The ability to store these compounds for extended periods without degradation, combined with their compatibility with a wide range of reaction conditions, made them ideal candidates for multistep synthetic sequences. The development of orthogonal protection strategies and selective activation methods further enhanced their utility, establishing thioglycosides as cornerstone compounds in modern carbohydrate chemistry.

The contemporary understanding of thioglycoside chemistry has been shaped by decades of methodological development and mechanistic investigation. Researchers have elucidated the fundamental principles governing thioglycoside reactivity, including the factors that influence stereoselectivity in glycosylation reactions and the conditions required for selective activation. This accumulated knowledge has enabled the rational design of new thioglycoside derivatives and the development of increasingly sophisticated synthetic strategies for complex carbohydrate targets.

Significance in Glycochemistry Research

The significance of this compound in glycochemistry research extends far beyond its role as a simple synthetic intermediate. This compound represents a paradigmatic example of how thioglycoside chemistry has transformed modern approaches to carbohydrate synthesis and structural modification. Its unique combination of stability, reactivity, and synthetic accessibility has made it an essential component in numerous research endeavors spanning fundamental carbohydrate chemistry to applied pharmaceutical development.

In the context of oligosaccharide synthesis, this peracetylated thiogalactoside serves as a versatile building block for the construction of complex carbohydrate structures. The compound's ability to function as both a glycosyl donor and acceptor in coupling reactions has enabled researchers to develop efficient routes to biologically important oligosaccharides. The presence of the anomeric thiol group provides a handle for selective activation under mild conditions, while the acetyl protecting groups ensure compatibility with a wide range of reaction conditions and reagents.

The compound's significance in glycochemistry research is further enhanced by its role in mechanistic studies of glycosylation reactions. Researchers have utilized this and related thioglycosides to investigate the fundamental principles governing stereoselectivity in glycosidic bond formation. The well-defined structure and predictable reactivity of the peracetylated thiogalactoside make it an ideal model system for exploring the factors that influence reaction outcomes, including solvent effects, temperature dependence, and the role of protecting groups in directing stereochemical outcomes.

| Research Application | Significance |

|---|---|

| Oligosaccharide Synthesis | Serves as versatile building block for complex carbohydrate assembly |

| Mechanistic Studies | Provides model system for investigating glycosylation stereochemistry |

| Protecting Group Chemistry | Demonstrates effectiveness of acetyl groups in carbohydrate synthesis |

| Activation Methodology | Enables development of new thioglycoside activation protocols |

Contemporary glycochemistry research has increasingly focused on the development of environmentally sustainable synthetic methods, and thioglycosides like this compound have played a crucial role in these efforts. The stability of thioglycosides reduces the need for frequent purification steps and minimizes waste generation in multistep synthetic sequences. Additionally, the development of new activation methods that require sub-stoichiometric amounts of promoters has further enhanced the environmental compatibility of thioglycoside-based synthetic strategies.

The analytical characterization of thioglycosides has also benefited from advances in spectroscopic and chromatographic techniques. Modern nuclear magnetic resonance spectroscopy methods enable precise structural determination of these compounds, while high-performance liquid chromatography techniques facilitate their purification and quality control. These analytical capabilities have been essential for establishing the structure-activity relationships that guide the design of new thioglycoside derivatives and synthetic methodologies.

Biochemical Relevance of Thiogalactosides

The biochemical relevance of thiogalactosides, exemplified by compounds such as this compound, extends beyond their synthetic utility to encompass important biological interactions and metabolic processes. These compounds exhibit unique properties that distinguish them from their natural oxygen-linked counterparts, particularly in their interactions with enzymes and their resistance to metabolic degradation.

One of the most significant biochemical characteristics of thiogalactosides is their enhanced stability toward enzymatic hydrolysis. Unlike conventional galactosides, which are readily cleaved by beta-galactosidases and related enzymes, thiogalactosides resist hydrolysis due to the presence of the sulfur atom in the glycosidic linkage. This stability has made thiogalactosides valuable tools in biochemical research, where they can serve as stable mimics of natural substrates or as competitive inhibitors of carbohydrate-processing enzymes.

Research has demonstrated that thioglycosides can function as effective metabolic decoys in cellular systems. Studies have shown that these compounds can reduce both N-linked and O-linked glycan biosynthesis by competing with natural substrates for enzyme binding sites. The mechanism underlying this inhibitory activity involves the compounds' ability to bind to glycosyltransferases and other enzymes involved in carbohydrate metabolism, effectively sequestering these enzymes and preventing their normal catalytic function.

The enhanced stability of thiogalactosides in biological systems has been attributed to their reduced susceptibility to degradation by mammalian beta-hexosaminidases. These enzymes, which include various isoforms distributed throughout lysosomal, cytoplasmic, and nuclear compartments, are responsible for the degradation of many carbohydrate structures in cells. The resistance of thiogalactosides to these degradative enzymes allows them to maintain their biological activity for extended periods, making them particularly useful in long-term studies of carbohydrate metabolism.

| Biochemical Property | Characteristic |

|---|---|

| Enzymatic Stability | Resistant to beta-galactosidase hydrolysis |

| Metabolic Activity | Functions as competitive inhibitor of glycosyltransferases |

| Cellular Uptake | Demonstrates efficient cellular penetration |

| Degradation Resistance | Shows reduced susceptibility to hexosaminidase cleavage |

The biochemical significance of peracetylated thiogalactosides like the compound under investigation is further enhanced by their ability to undergo intracellular deacetylation. Upon cellular uptake, endogenous esterases can remove the acetyl protecting groups, revealing the free hydroxyl functionalities of the underlying galactose structure. This deprotection process enables the compounds to participate in various biochemical processes while maintaining the stability conferred by the thioglycoside linkage.

Current research into the biochemical properties of thiogalactosides continues to reveal new applications and mechanisms of action. Investigators are exploring the potential of these compounds as tools for studying carbohydrate metabolism, as well as their possible therapeutic applications in diseases involving dysregulated glycosylation. The unique combination of stability, biocompatibility, and biological activity exhibited by thiogalactosides positions them as important research tools for advancing our understanding of carbohydrate biochemistry and developing new therapeutic strategies.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZKJGZNOBSHF-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455226 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50615-66-2 | |

| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50615-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.

Functional Group Introduction:

Mercapto Group Addition: The mercapto group is introduced via thiolation reactions, often using thiol reagents like thiourea or hydrogen sulfide under controlled conditions.

Stereochemical Control: The stereochemistry is controlled through selective protection and deprotection steps, ensuring the correct configuration of each chiral center.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the sequential addition of functional groups.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the acetoxy groups can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or alcohols replace the acetoxy groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Alcohols.

Substitution Products: Amines, ethers.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group Chemistry: The acetoxy groups can serve as protecting groups for hydroxyl functionalities during multi-step syntheses.

Biology and Medicine:

Drug Development:

Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: Applications in the development of new materials with specific properties.

Catalysis: Potential use as a ligand in catalytic processes due to its sulfur-containing functional group.

Mechanism of Action

The mechanism by which (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves:

Molecular Targets: Interaction with enzymes and proteins through its acetoxy and mercapto groups.

Pathways: Modulation of biochemical pathways involving thiol-disulfide exchange reactions and acetylation processes.

Comparison with Similar Compounds

Physical Properties :

- Storage: Stable when sealed in dry conditions at 2–8°C.

- Hazards: Classified as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at the 6-position of the tetrahydropyran ring, which significantly influence reactivity, stability, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity: The mercapto group (-SH) in the target compound is more nucleophilic than thioethers (-SPh, -S-C₆H₄-CH₃) but less stable under oxidative conditions . Aminoethoxy and azido derivatives enable selective modifications (e.g., amide coupling, click chemistry) .

Biological Activity: Phenylthio derivatives exhibit stronger anticancer activity due to enhanced membrane permeability . Bromo-Phenylpropanamido compounds show dual inhibition of Pseudomonas aeruginosa virulence factors (IC₅₀: 5–10 μM) .

Synthetic Complexity :

- The target compound requires strict stereochemical control during synthesis, whereas p-tolylthio derivatives are synthesized via robust Lewis acid-catalyzed methods .

Biological Activity

The compound (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS: 50615-66-2) is a complex organic molecule with notable biological activity. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 364.37 g/mol. Its structure includes multiple acetate groups and a mercapto group, which may contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.37 g/mol |

| Purity | 97% |

| Solubility | 2.56 mg/ml |

| Log P (octanol-water) | 0.74 |

| Bioavailability Score | 0.55 |

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems.

Case Study: Antioxidant Assay

In a study assessing the antioxidant capacity of various compounds, it was found that derivatives of tetrahydropyran showed higher radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's mercapto group is believed to play a vital role in this activity by donating hydrogen atoms to free radicals.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses inhibitory effects against a range of bacterial strains.

Research Findings

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

- E. coli: MIC = 32 µg/ml

- S. aureus: MIC = 16 µg/ml

- P. aeruginosa: MIC = 64 µg/ml

These results suggest that the compound could be further explored for potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound in human cell lines.

Findings

- The compound exhibited moderate cytotoxicity against cancer cell lines with IC50 values ranging from 20 to 50 µM.

- Normal human fibroblast cells showed significantly lower sensitivity, indicating a potential therapeutic window for cancer treatment applications.

The biological activities of This compound may be attributed to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. The mercapto group likely facilitates electron transfer processes that enhance its antioxidant capabilities.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity

- Antimicrobial Properties

- Drug Delivery Systems

Biochemical Applications

- Enzyme Inhibition

- Bioconjugation

Case Studies

- Synthesis of Analogues

- Mechanistic Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what yields can be expected?

- Methodology : A common approach involves coupling reactions using reagents like EDC·HCl in dichloromethane (DCM), followed by purification via column chromatography. For analogs, yields of 84% have been achieved under optimized conditions . Alternative routes may employ trimethylphosphine in tetrahydrofuran (THF) for functionalization, yielding 87% after solvent evaporation and purification .

- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via NMR spectroscopy.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of dust/particles. Perform work in a fume hood to minimize exposure .

- Storage : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent oxidation of the mercapto group. Avoid moisture and direct light .

- Toxicity Data :

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315/H319 | Skin/eye irritation | Use PPE and eyewash stations |

Q. What spectroscopic techniques confirm the compound’s structure?

- 1H/13C NMR : Assign peaks to acetoxy (δ ~2.0–2.2 ppm) and mercapto groups (δ ~1.5–1.7 ppm for –SH protons). Compare with analogs in literature .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (364.37 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and thiol (S–H) stretches at ~2550 cm⁻¹ .

Advanced Research Questions

Q. What in vitro pharmacological activities are reported for structurally related compounds?

- Anti-Cancer Activity : Glycohybrid analogs show IC50 values of 15.3–29.1 µM against breast cancer cell lines (MCF-7, MDA-MB231) via docking-validated mechanisms .

- Anti-Viral Activity : Derivatives with fluorophenoxy substituents inhibit influenza virus replication in cell-based assays .

- Table: Pharmacological Data

| Compound Modification | Target Cell Line | IC50/EC50 | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine glycohybrid | MDA-MB231 | 29.1 µM | |

| Fluorophenyl ether derivative | Influenza A | EC50 = 12 µM* | |

| *Estimated from dose-response curves. |

Q. How does the mercapto group influence reactivity and derivatization?

- Reactivity : The –SH group enables nucleophilic substitution (e.g., alkylation) or oxidation to disulfides. Protect with acetyl groups during synthesis to avoid side reactions .

- Derivatization Strategies : Thiol-ene "click" chemistry or conjugation with maleimide-functionalized probes for bioconjugation studies .

Q. How to design stability studies under varying pH and temperature?

- Methodology :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at 0, 7, 14, and 30 days.

Quantify residual mercapto content using Ellman’s assay .

- Key Factors : Oxidative degradation is accelerated at neutral-to-alkaline pH. Stabilize with antioxidants (e.g., BHT) in formulations.

Q. How to resolve contradictions in reported toxicity data?

- Approach : Conduct comparative toxicity assays using standardized protocols (e.g., OECD TG 423 for acute oral toxicity). Cross-validate with in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) .

- Case Study : Discrepancies in skin irritation may arise from purity variations (>95% purity reduces impurities-linked toxicity) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.